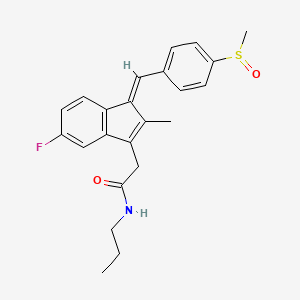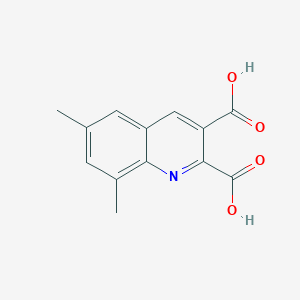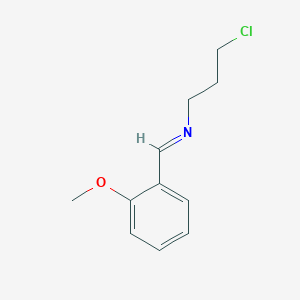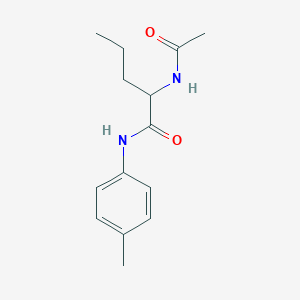![molecular formula C19H14Te B12617726 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene CAS No. 920977-37-3](/img/structure/B12617726.png)
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene is a heterocyclic compound that belongs to the class of tellurophenes Tellurophenes are five-membered rings containing a tellurium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene typically involves palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of a tellurophene derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is carried out under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tellurium atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of telluroxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Its potential biological activity is being explored for use in drug development, particularly for its antioxidant properties.
Organic Electronics: The compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
作用機序
The mechanism of action of 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and other cellular components, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene
- 3-Ethynyl-2-(phenylethynyl)thiophene
- 3-Ethynyl-2-[(4-methylphenyl)ethynyl]thiophene
Uniqueness
This compound is unique due to the presence of the tellurium atom, which imparts distinct electronic and chemical properties compared to its sulfur analogs. The tellurium atom enhances the compound’s ability to participate in redox reactions and provides unique opportunities for applications in materials science and pharmaceuticals .
特性
CAS番号 |
920977-37-3 |
|---|---|
分子式 |
C19H14Te |
分子量 |
369.9 g/mol |
IUPAC名 |
2-[2-(4-methylphenyl)ethynyl]-5-phenyltellurophene |
InChI |
InChI=1S/C19H14Te/c1-15-7-9-16(10-8-15)11-12-18-13-14-19(20-18)17-5-3-2-4-6-17/h2-10,13-14H,1H3 |
InChIキー |
GLRVIHHWYCUGKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C([Te]2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B12617651.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one](/img/structure/B12617654.png)
![{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12617665.png)


![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12617684.png)

![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)
![2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid](/img/structure/B12617718.png)



![2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid](/img/structure/B12617730.png)
